molecular formula C16H13ClN2O2S B3384465 2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 554404-08-9

2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3384465
CAS No.: 554404-08-9
M. Wt: 332.8 g/mol
InChI Key: BGTKFCTXONQEGD-UHFFFAOYSA-N
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Description

“2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 554404-08-9 . It has a molecular weight of 332.81 . The compound is an inhibitor of the enzyme phosphodiesterase and was developed as a research tool for studying protein interactions and receptor binding .


Molecular Structure Analysis

The molecular formula of this compound is C16H13ClN2O2S . The InChI Code is 1S/C16H13ClN2O2S/c17-12-6-7-14-13 (8-12)18-16 (22-10-15 (20)21)19 (14)9-11-4-2-1-3-5-11/h1-8H,9-10H2, (H,20,21) .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing novel compounds related to 2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, exploring their potential applications in the field of medicinal chemistry and materials science.

  • One study focused on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the synthesis of pyridin-2(1H)-ones containing a divalent sulfur atom. This process involves the transformation of compounds under the action of a base, showcasing the versatility of sulfanyl acetic acid derivatives in synthesizing heterocyclic compounds with potential pharmacological applications (Savchenko et al., 2020).

  • Another study described the synthesis of novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones, starting from an intermediate that shares structural similarities with this compound. This research highlights the compound's utility in developing anti-inflammatory agents (Reddy & Saini, 2013).

Biological and Pharmacological Activities

Research on derivatives of this compound also extends to their biological and pharmacological properties, particularly their potential as antimicrobial and anticancer agents.

  • A study on the design, synthesis, and biological evaluation of novel 4-chloro-1,3-benzoxazole derivatives as anticancer agents revealed that certain synthesized compounds showed appreciable biological activity. This indicates the potential of sulfanyl acetic acid derivatives in contributing to anticancer research (Fathima et al., 2022).

  • The synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfuric acid as a catalyst demonstrates the role of sulfanyl acetic acid derivatives in synthesizing compounds with potential applications in materials science and catalysis (Tavakoli et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, also known as (1-Benzyl-5-chloro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, is the enzyme phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by breaking down phosphodiester bonds in cyclic nucleotides, thus regulating the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mode of Action

This compound acts as an inhibitor of phosphodiesterase . By binding to the active site of the enzyme, it prevents the enzyme from breaking down cAMP and cGMP. This leads to an increase in the intracellular concentrations of these cyclic nucleotides, amplifying the signal transduction pathways they are involved in.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. By inhibiting phosphodiesterase and increasing the levels of cAMP and cGMP, it can potentially regulate a wide range of cellular processes. For example, it may influence cell growth and differentiation, immune responses, and neuronal signaling .

Safety and Hazards

There is no hazardous surcharge associated with this product . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-6-7-14-13(8-12)18-16(22-10-15(20)21)19(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTKFCTXONQEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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